molecular formula C16H18ClNO3S B229092 5-chloro-2-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

Cat. No. B229092
M. Wt: 339.8 g/mol
InChI Key: YLPVUWUUEDMOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N-(4-ethylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CELECOXIB. It belongs to a class of compounds known as COX-2 inhibitors, which are commonly used to treat pain and inflammation. However,

Mechanism of Action

The mechanism of action of CELECOXIB involves the inhibition of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. By inhibiting COX-2, CELECOXIB can reduce pain and inflammation.
Biochemical and Physiological Effects:
CELECOXIB has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of prostaglandins, which can reduce pain and inflammation. Additionally, CELECOXIB has been shown to have anti-cancer properties, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

CELECOXIB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, making it a well-understood compound. However, CELECOXIB also has some limitations for lab experiments. It can be expensive to synthesize and may not be suitable for some experiments due to its specific mechanism of action.

Future Directions

There are several future directions for research involving CELECOXIB. One potential direction is to investigate its potential as a cancer treatment, particularly in combination with other drugs. Additionally, further studies could be conducted to explore its potential applications in other areas of scientific research, such as neurological disorders. Finally, research could be conducted to develop more cost-effective methods for synthesizing CELECOXIB, making it more accessible for scientific research.

Synthesis Methods

The synthesis of CELECOXIB involves several steps, including the reaction of 4-ethylphenylsulfonyl chloride with 2-ethoxyphenylboronic acid, followed by the addition of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The resulting compound is then purified to obtain CELECOXIB.

Scientific Research Applications

CELECOXIB has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that CELECOXIB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-3-12-5-8-14(9-6-12)18-22(19,20)16-11-13(17)7-10-15(16)21-4-2/h5-11,18H,3-4H2,1-2H3

InChI Key

YLPVUWUUEDMOGP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC

Origin of Product

United States

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